(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(3-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQKCTWSSMQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362730 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-41-6 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 1,1 Biphenyl 3 Yl Methanol
Established Synthetic Pathways
The Suzuki coupling reaction is a cornerstone in the synthesis of substituted biphenyls due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids. sandiego.eduresearchgate.net The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. wikipedia.orgdiva-portal.org
A key pathway to synthesize the precursor for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol involves the Suzuki coupling of 3-bromo-2-methylbenzoic acid with a phenylboronic acid. chemicalbook.comgoogle.com This reaction directly constructs the 3'-methyl-[1,1'-biphenyl]-3-carboxylic acid core. The reaction is typically carried out in a polar solvent system under the influence of a palladium catalyst and a base. google.com The conditions are generally set at temperatures ranging from 10-150°C for a duration of 1 to 12 hours. chemicalbook.com One specific instance of this synthesis reported a 90% yield when reacting 3-bromo-2-methylbenzoic acid with phenylboronic acid in water at room temperature for one hour, using palladium and sodium carbonate as the base. google.com
Table 1: Example Suzuki Coupling Reaction Conditions
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-bromo-2-methylbenzoic acid | Phenylboronic acid | Palladium | Sodium Carbonate | Water | Room Temp. | 1 hr | 90% | google.com |
Note: The second entry describes the synthesis of the target compound directly, while the first describes the synthesis of its carboxylic acid precursor.
Once the 3'-methyl-[1,1'-biphenyl]-3-carboxylic acid intermediate is formed, the final step is a reduction of the carboxylic acid group to a hydroxymethyl group to yield the target compound, this compound. chemicalbook.comgoogle.com Standard reducing agents such as borane (B79455) or lithium aluminium hydride are effective for this transformation. chemicalbook.com This two-step sequence, beginning with a Suzuki coupling followed by reduction, is a common and effective strategy for preparing biphenyl (B1667301) methanol (B129727) derivatives. sandiego.edugoogle.com
The success of the Suzuki coupling reaction is highly dependent on the catalytic system employed, which primarily consists of a palladium source, a ligand, and a base. gre.ac.ukgoogle.com The choice of these components can significantly influence reaction efficiency, yield, and selectivity. gre.ac.uk
Palladium complexes are the most common catalysts for Suzuki reactions. google.com Sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) are often used. google.com For the synthesis of biphenyls, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has proven to be a particularly effective catalyst. researchgate.netchemicalbook.commdpi.com The dppf ligand is a bulky, electron-rich phosphine (B1218219) that stabilizes the palladium center and facilitates the key steps of the catalytic cycle. wikipedia.orgmdpi.com In a documented synthesis of a related compound, (2-Methyl-[1,1'-biphenyl]-3-yl)methanol, the dichloromethane (B109758) adduct of this catalyst, Pd(dppf)Cl₂·CH₂Cl₂, was used successfully. chemicalbook.com
Table 2: Components of a Typical Suzuki Catalytic System
| Component | Example | Function |
|---|---|---|
| Palladium Source | Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Stabilizes the catalyst, influences reactivity |
| Base | Sodium Bicarbonate (NaHCO₃) | Activates the boronic acid |
The base is a crucial component in the Suzuki-Miyaura coupling, and its role has been a subject of extensive study. wikipedia.org The base is required to activate the organoboron compound, making it more nucleophilic and facilitating the transmetalation step. wikipedia.orgyoutube.com It is believed to form a boronate complex (e.g., [R-B(OH)₃]⁻) which is more reactive towards the palladium center than the neutral boronic acid. wikipedia.org A variety of inorganic bases can be used, including carbonates like sodium carbonate and potassium carbonate, as well as bicarbonates. youtube.comrsc.org Sodium bicarbonate (NaHCO₃) is an effective and commonly used base for these reactions, as demonstrated in the synthesis of related biphenyl methanols. chemicalbook.comrsc.org The base has three primary roles: formation of an active palladium complex, formation of the reactive boronate species, and acceleration of the final reductive elimination step. wikipedia.org
Suzuki Coupling Reactions
Reaction Conditions Optimization for Suzuki Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds, valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govsandiego.edu The optimization of reaction parameters is critical to maximizing yield and purity.
Temperature and reaction duration are pivotal in Suzuki coupling. While many Suzuki reactions proceed efficiently at room temperature, elevated temperatures are often necessary to achieve high yields, particularly with less reactive aryl chlorides. organic-chemistry.org For instance, studies on various substituted bromobenzenes have identified 65 °C as an effective temperature for achieving good yields. nih.gov In other systems, temperatures around 90 °C have been found to be optimal. nih.gov Higher temperatures, such as 100 °C, may be required in some cases, though this can also lead to an inverse effect on enantioselectivity in asymmetric syntheses. beilstein-journals.orgkochi-tech.ac.jp Reaction times can vary significantly, from as little as 10 minutes under microwave irradiation to several hours (e.g., 4 hours) or even days (e.g., 72 hours) for more challenging couplings. nih.govbeilstein-journals.orggre.ac.uk The balance between temperature and time is crucial; prolonged reaction times at high temperatures can sometimes lead to lower yields due to side reactions or catalyst degradation. googleapis.com
Table 1: Effect of Temperature on Suzuki Coupling Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 40 | 72 | 63 |
| 2 | 50 | 72 | 85 |
| 3 | 60 | 72 | 90 |
This interactive table is based on data for a model Suzuki coupling reaction and illustrates the general trend of temperature optimization. beilstein-journals.org
The choice of solvent significantly influences the efficiency of Suzuki coupling reactions. A variety of solvents can be employed, with the selection often depending on the specific substrates and catalyst system. Biphasic systems, such as toluene (B28343)/water, have proven effective, particularly in asymmetric syntheses where they can enhance enantioselectivity. acs.orgcam.ac.uk Aqueous media, including aqueous ethanol, are increasingly favored due to environmental considerations and can provide excellent yields under ligand-free conditions. sandiego.eduorganic-chemistry.org Toluene is a common solvent, often used with bases like potassium phosphate. researchgate.net For specific applications, other organic solvents such as tetrahydrofuran (B95107) (THF) and methanol have been optimized to achieve high to excellent yields. beilstein-journals.orgresearchgate.net The combination of solvents can be tailored to improve solubility of reactants and facilitate the interaction between the organic and aqueous phases where the catalyst is active. acs.org
Grignard Reaction Routes
The Grignard reaction provides a powerful and traditional method for forming carbon-carbon bonds, including the synthesis of biphenyl structures and the introduction of functional groups like hydroxymethyl. libretexts.orgmercer.edu
The synthesis begins with the formation of a biphenyl Grignard reagent. This is typically achieved by reacting a halobiphenyl, such as 3-bromo-3'-methylbiphenyl, with magnesium metal turnings in an anhydrous ether solvent, most commonly diethyl ether or tetrahydrofuran (THF). cerritos.edulibretexts.org The reaction is highly sensitive to moisture, requiring scrupulously dried glassware and solvents to prevent the Grignard reagent from being quenched by proton sources like water. libretexts.orgcerritos.edu The resulting organomagnesium compound, (3'-methyl-[1,1'-biphenyl]-3-yl)magnesium halide, possesses a nucleophilic carbon atom that is poised for reaction with electrophiles. libretexts.org
To introduce the methanol group, the prepared biphenyl Grignard reagent is reacted with an electrophilic source of a hydroxymethyl group. Formaldehyde (B43269) is a common choice for this transformation. googleapis.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. youtube.comtsijournals.com This addition reaction proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate. cerritos.edu Subsequent acidic workup of this intermediate protonates the alkoxide, yielding the final product, this compound. youtube.comcoconote.app An alternative to gaseous formaldehyde is the use of its solid polymer, paraformaldehyde (polyoxymethylene), which depolymerizes in situ to provide formaldehyde for the reaction. prepchem.com
Table 2: Grignard Reagents and Electrophiles for Alcohol Synthesis
| Grignard Reagent Precursor | Electrophile | Resulting Alcohol Type |
|---|---|---|
| R-MgX | Formaldehyde | Primary Alcohol (R-CH₂OH) |
| R-MgX | Aldehyde (R'-CHO) | Secondary Alcohol (R-CH(OH)-R') |
This interactive table illustrates the versatility of Grignard reagents in alcohol synthesis. youtube.com
While the primary Grignard route involves a two-step process (biaryl formation followed by functionalization), catalyzed coupling processes can also be employed. Iron-catalyzed cross-coupling reactions, for instance, have been shown to effectively couple biphenyl Grignard reagents with alkyl halides in the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). asianpubs.org These reactions can proceed rapidly, sometimes in as little as 30 minutes, and offer high yields. asianpubs.org Palladium catalysts can also be used in Grignard coupling, though care must be taken as larger amounts of catalyst can sometimes lead to lower yields of the desired cross-coupled product. googleapis.com These catalyzed methods provide an alternative strategy for constructing the biphenyl skeleton, which can then be further functionalized to the target methanol derivative. googleapis.com
Catalyzed Grignard Coupling Processes
Reduction of Biphenyl Aldehyde Precursors
A common and efficient pathway to this compound involves the synthesis of the corresponding biphenyl aldehyde, 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, followed by its reduction.
The intermediate aldehyde, 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. A typical procedure would involve the reaction of 3-bromobenzaldehyde (B42254) with 3-methylphenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base. rsc.org The synthesis of a similar compound, 2-(thiophen-2-yl)benzaldehyde, was achieved with a high yield using this method. rsc.org The synthesis of 3-phenyl-2-methylbenzoic acid, a precursor to a related biphenyl methanol, is also accomplished through a Suzuki coupling reaction between 3-bromo-2-methylbenzoic acid and a phenyl boronic acid derivative. chemicalbook.com
An alternative approach to a biphenyl carbaldehyde involves the Claisen-Schmidt condensation of 4-methylacetophenone and 3-bromobenzaldehyde, although this yields a different structural isomer. nih.gov
Once the 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde precursor is obtained, it can be reduced to the target alcohol. Several reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, often used in alcoholic solvents like methanol or ethanol. ugm.ac.idorganic-chemistry.orgscispace.com The reaction is typically straightforward and proceeds at room temperature. ugm.ac.id
For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed. It is a more powerful reducing agent than sodium borohydride and will readily reduce aldehydes to primary alcohols. These reactions are usually carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF). Borane (BH₃) complexes, such as BH₃·THF, are also effective for the reduction of aldehydes. chemicalbook.com Catalytic transfer hydrogenation is another method that can be used, employing a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a metal catalyst. google.com
Table 3: Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Solvent | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Room Temperature |
| Borane (BH₃·THF) | THF | 0 °C to Room Temperature |
Novel Synthetic Approaches and Route Development
Recent advancements in organic synthesis have led to the development of more efficient and sustainable methods for the preparation of biphenyl derivatives.
Improved Yields and Reduced Byproducts in Modern Syntheses
Modern synthetic strategies focus on improving reaction efficiency, minimizing waste, and simplifying purification processes. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, are a prime example of this. For the synthesis of biphenyl derivatives, a one-pot Suzuki cross-coupling followed by a Wittig olefination has been demonstrated to be effective. mdpi.com A similar one-pot strategy could be envisioned for the synthesis of this compound, potentially combining the Suzuki coupling to form the biphenyl aldehyde with an in-situ reduction.
Flow chemistry is another innovative approach that offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and fewer byproducts. acs.orgmdpi.com The synthesis of biphenyl compounds has been successfully adapted to continuous-flow systems, which can also improve the safety of handling hazardous reagents and facilitate scaling up of the production. acs.org
Sustainable Chemistry Principles in Synthesis
The application of sustainable, or "green," chemistry principles to the synthesis of complex organic molecules like this compound is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, conserving energy, and utilizing renewable resources. jocpr.com While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, a discussion of how these principles would apply to its logical synthesis, primarily via Suzuki coupling, provides a framework for its environmentally responsible production.
The Suzuki coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biphenyl structures. A plausible route to this compound involves the palladium-catalyzed cross-coupling of a 3-halobenzyl alcohol derivative with a 3-methylphenylboronic acid derivative. google.comchemicalbook.com The adherence of this synthetic strategy to green chemistry principles can be evaluated through several key metrics. rsc.org
Atom Economy
A fundamental principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org Addition reactions, for example, are considered highly atom-economical as all reactant atoms are incorporated into the final product. rsc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering the atom economy.
For the proposed Suzuki synthesis of this compound from (3-bromophenyl)methanol and m-tolylboronic acid, the atom economy can be calculated. The reaction generates the desired product and inorganic salts as byproducts. An ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are incorporated into the product. jocpr.com
Table 1: Theoretical Atom Economy for the Synthesis of this compound via Suzuki Coupling
| Reactant 1 | Reactant 2 | Base | Desired Product | Byproducts | Atom Economy (%) |
| (3-bromophenyl)methanol | m-tolylboronic acid | Sodium Carbonate (Na₂CO₃) | This compound | Sodium bromide (NaBr), Boric acid (H₃BO₃), Carbon dioxide (CO₂) | ~46.5% |
Note: Calculation assumes sodium carbonate as the base and subsequent hydrolysis of the boronic acid byproduct. The value highlights the inherent waste generated in many coupling reactions, presenting an opportunity for improvement through catalyst and reagent innovation.
Catalysis and Reaction Efficiency
The use of catalysts is a core tenet of green chemistry. Catalytic reactions are preferable to stoichiometric ones because they reduce the amount of waste generated. jocpr.com The Suzuki coupling relies on a palladium catalyst, often in very low concentrations (ppm levels), which can be recycled and reused, further enhancing the sustainability of the process. proquest.com
Green chemistry also emphasizes the development of metrics to quantify the environmental performance of a chemical process. rsc.org Beyond atom economy, metrics like Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) provide a more holistic view by accounting for all materials used, including solvents, reagents, and process aids.
Process Mass Intensity (PMI): The ratio of the total mass of materials used (raw materials, solvents, process aids) to the mass of the final product. An ideal PMI is 1. rsc.org
Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the final product. An ideal E-Factor is 0.
Table 2: Green Chemistry Metrics for Evaluating Synthesis Efficiency
| Metric | Formula | Ideal Value | Significance |
| Atom Economy | (MW of product / Σ MW of reactants) x 100 | 100% | Measures the efficiency of reactant atom incorporation into the final product. primescholars.com |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Accounts for all materials, including solvents and reagents, providing a complete picture of process efficiency. rsc.org |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Directly quantifies the amount of waste produced, highlighting the environmental impact. proquest.com |
Use of Renewable Feedstocks
A key goal of sustainable chemistry is the transition from fossil fuel-based feedstocks to renewable resources. greenchemistry-toolkit.org The aromatic starting materials required for synthesizing this compound, such as toluene and benzene (B151609) derivatives, are traditionally derived from petroleum. However, significant research is focused on producing these platform chemicals from biomass. nih.gov Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds and represents a promising renewable feedstock for the chemical industry. greenchemistry-toolkit.orgnrel.gov
Furthermore, methanol itself can be produced sustainably. "Renewable methanol" can be generated from various sources, including biomass gasification or by combining green hydrogen (from water electrolysis using renewable energy) with captured carbon dioxide. methanol.orgresearchgate.net While the "methanol" in the target compound's name refers to a functional group, the broader use of renewable methanol as a C1 feedstock in the chemical industry is a critical component of a circular economy. researchgate.net
Reduction of Hazardous Substances
Sustainable synthesis routes prioritize the use of less hazardous chemicals and the generation of benign byproducts. This includes the choice of solvents, which often constitute the largest mass component in a chemical process. The development of reactions in greener solvents, such as water or bio-derived solvents, or in solvent-free conditions, is a major area of green chemistry research. rsc.org For the synthesis of biphenyl compounds, protocols using water or ethanol/water mixtures have been developed, reducing the reliance on more hazardous organic solvents like toluene. google.comchemicalbook.com
Chemical Reactivity and Derivatization of 3 Methyl 1,1 Biphenyl 3 Yl Methanol
Functional Group Transformations of the Methanol (B129727) Moiety
The benzylic alcohol group in (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is amenable to a variety of functional group transformations, including oxidation, esterification, and etherification. These reactions allow for the introduction of new functionalities and the modulation of the compound's physicochemical properties.
Oxidation Reactions
The primary alcohol functionality of this compound can be oxidized to form either the corresponding aldehyde, (3'-Methyl-[1,1'-biphenyl]-3-yl)carbaldehyde, or the carboxylic acid, 3'-Methyl-[1,1'-biphenyl]-3-carboxylic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions employed.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. In contrast, strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. The reaction with KMnO₄ is often performed under basic conditions, followed by an acidic workup.
Table 1: Oxidation Reactions of this compound No specific experimental data for the oxidation of this compound was found in the search results. The following table provides representative conditions for the oxidation of similar benzylic alcohols.
| Oxidizing Agent | Product | Typical Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | (3'-Methyl-[1,1'-biphenyl]-3-yl)carbaldehyde | CH₂Cl₂, room temperature |
| Potassium Permanganate (KMnO₄) | 3'-Methyl-[1,1'-biphenyl]-3-carboxylic acid | Basic solution (e.g., NaOH), heat, followed by acidic workup |
Esterification Reactions
This compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by a strong acid, such as sulfuric acid, or a Lewis acid.
A significant application of the esterification of biphenyl-3-ylmethyl alcohol derivatives is in the synthesis of pyrethroid esters, a class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. The insecticidal activity of these compounds is highly dependent on their stereochemistry and the nature of the substituents on both the acid and alcohol portions of the molecule. Esters derived from chrysanthemic acid and its analogs are particularly common. The esterification is typically achieved by reacting the alcohol with the appropriate acyl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
Lewis acids like boron trichloride (B1173362) (BCl₃) can be effective catalysts for esterification reactions, particularly with less reactive carboxylic acids. The BCl₃ activates the carboxylic acid towards nucleophilic attack by the alcohol. Boron trichloride in methanol is a common reagent for the preparation of methyl esters from carboxylic acids. For the esterification of this compound with a carboxylic acid, BCl₃ would coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the reaction.
Table 2: Esterification Reactions of this compound Specific experimental data for the esterification of this compound is not readily available. The table below illustrates typical conditions for related esterification reactions.
| Carboxylic Acid/Derivative | Catalyst/Conditions | Product |
| Acetic Anhydride | Pyridine | (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate (B1210297) |
| Chrysanthemic Acid Chloride | Pyridine, CH₂Cl₂ | (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl chrysanthemate |
| Carboxylic Acid | Boron Trichloride (cat.), CH₂Cl₂ | Corresponding Ester |
Etherification Reactions
The hydroxyl group of this compound can be converted into an ether linkage through various etherification methods. The Williamson ether synthesis is a common and versatile method for preparing unsymmetrical ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.
For example, the reaction of this compound with sodium hydride followed by the addition of methyl iodide would yield (3'-Methyl-[1,1'-biphenyl]-3-yl)(methoxy)methane. The choice of a primary alkyl halide is crucial to favor the Sₙ2 pathway and avoid elimination reactions.
Table 3: Etherification Reaction of this compound Specific experimental data for the etherification of this compound is not available. The following represents a typical Williamson ether synthesis protocol.
| Reagents | Product | Typical Reaction Conditions |
| 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | (3'-Methyl-[1,1'-biphenyl]-3-yl)(methoxy)methane | Anhydrous THF, room temperature |
Reactions Involving the Biphenyl (B1667301) Core
The biphenyl core of this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the rings—the methyl group and the hydroxymethyl group (or its derivatives)—will influence the position of substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. For 3-methylbiphenyl (B165614), nitration tends to occur at positions ortho and para to the methyl group. Friedel-Crafts acylation of 3,3'-dimethylbiphenyl (B1664587) has been shown to be highly selective, affording the 4-acetyl derivative in high yield. These reactions provide a means to further functionalize the aromatic core of this compound, leading to a wider range of derivatives.
Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Biphenyl Core The following are predicted reactions based on the known reactivity of substituted biphenyls.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Isomeric mixture of nitro derivatives |
| Bromination | Br₂, FeBr₃ | Isomeric mixture of bromo derivatives |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Isomeric mixture of acetyl derivatives |
Electrophilic Aromatic Substitution Reactions on Biphenyl
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the regioselectivity of substitution is determined by the combined directing effects of the substituents on each ring. chemistrytalk.org
The biphenyl system consists of two rings, hereafter referred to as Ring A (substituted with the hydroxymethyl group) and Ring B (substituted with the methyl group). Each ring acts as an ortho-, para-directing substituent on the other.
Directing Effects on Ring B: Ring B contains a methyl group (-CH3) at the 3'-position. The methyl group is a weakly activating, electron-donating group (EDG) that directs incoming electrophiles to the positions ortho and para to itself (the 2'-, 4'-, and 6'-positions). libretexts.org The phenyl substituent (Ring A) at the 1'-position also directs ortho- and para-. Therefore, the directing effects are concerted, strongly activating the 2'-, 4'-, and 6'-positions for electrophilic attack. Research on the nitration of 3-methylbiphenyl confirms that substitution occurs primarily at positions ortho and para to the methyl group. spu.eduspu.edu
Directing Effects on Ring A: Ring A contains a hydroxymethyl group (-CH2OH) at the 3-position. The hydroxymethyl group is generally considered a weak deactivator due to the inductive electron-withdrawing effect of the oxygen atom. wikipedia.org However, it still directs incoming electrophiles to the ortho and para positions (the 2-, 4-, and 6-positions). libretexts.org Similar to Ring B, the tolyl substituent at the 1-position is an ortho-, para-director. These combined effects suggest that electrophilic attack is most favored at the 2-, 4-, and 6-positions of Ring A.
Given that activating groups enhance the reaction rate more than deactivating groups, electrophilic substitution is expected to occur preferentially on the more activated Ring B. lumenlearning.com Steric hindrance may also influence the final product distribution, potentially favoring substitution at the less hindered 4- and 4'-positions.
| Reaction | Ring | Predicted Major Products |
| Nitration (HNO₃/H₂SO₄) | B | (4'-Nitro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol |
| B | (2'-Nitro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol | |
| A | (4-Nitro-3'-methyl-[1,1'-biphenyl]-3-yl)methanol | |
| Bromination (Br₂/FeBr₃) | B | (4'-Bromo-3'-methyl-[1,1'-biphenyl]-3-yl)methanol |
| B | (2'-Bromo-3'-methyl-[1,1'-biphenyl]-3-yl)methanol | |
| A | (4-Bromo-3'-methyl-[1,1'-biphenyl]-3-yl)methanol |
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize this compound in such reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. This is achieved by performing an electrophilic halogenation (e.g., bromination or iodination) on the biphenyl core, with the position of halogenation guided by the directing effects discussed previously.
Once a halogen is installed, the resulting halo-biphenylmethanol derivative can undergo various cross-coupling reactions to introduce new functional groups.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is particularly useful for synthesizing more complex biaryl or triaryl structures. mdpi.comrsc.org
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to arylalkynes.
Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene.
Alternatively, if the biphenyl scaffold contained a hydroxyl group directly attached to the aromatic ring (a phenol), it could be converted to an aryl triflate (-OTf). Aryl triflates are excellent substrates for Suzuki-Miyaura and other cross-coupling reactions, often exhibiting high reactivity. nsf.govresearchgate.net
| Starting Material (Hypothetical) | Coupling Partner | Reaction Type | Potential Product |
| (4'-Bromo-3'-methyl-[1,1'-biphenyl]-3-yl)methanol | Phenylboronic acid | Suzuki | (3''-Methyl-[1,1':4',1''-terphenyl]-3-yl)methanol |
| (4'-Bromo-3'-methyl-[1,1'-biphenyl]-3-yl)methanol | Ethynyltrimethylsilane | Sonogashira | (3'-Methyl-4'-(2-(trimethylsilyl)ethynyl)-[1,1'-biphenyl]-3-yl)methanol |
| (4'-Bromo-3'-methyl-[1,1'-biphenyl]-3-yl)methanol | Styrene | Heck | (3'-Methyl-4'-(2-phenylethenyl)-[1,1'-biphenyl]-3-yl)methanol |
Derivatization for Receptor Antagonist Studies
The this compound scaffold is a valuable starting point for the synthesis of biologically active molecules, including receptor antagonists. The hydroxymethyl and methyl groups provide handles for chemical modification to optimize properties like potency, selectivity, and pharmacokinetics.
The biphenyl core is a common feature in antagonists for various receptors, such as the Transient Receptor Potential (TRP) ion channels, which are implicated in pain and sensory neuropathies. nih.gov For instance, studies have identified biphenyl amide analogues as potent antagonists of the TRPM8 channel. nih.govdntb.gov.ua
A common derivatization strategy involves the modification of the hydroxymethyl group. researchgate.net
Oxidation: The primary alcohol (-CH2OH) can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) using standard reagents.
Amidation/Esterification: The resulting carboxylic acid can be coupled with various amines or alcohols to generate a library of amide or ester derivatives. This allows for the systematic exploration of structure-activity relationships (SAR).
This approach enables the introduction of diverse functional groups that can interact with specific residues within a receptor's binding pocket. For example, derivatives of the biphenyl scaffold have been investigated as antagonists for TRPM8, TRPV3, and neurokinin-3 (NK-3) receptors. nih.govresearchgate.netgoogle.com
| Derivative Type | Synthetic Modification | Potential Receptor Target |
| Amide | Oxidation of -CH₂OH to -COOH, followed by coupling with an amine. | TRPM8, TRPV3 |
| Ether | Conversion of -CH₂OH to -CH₂Br, followed by Williamson ether synthesis. | NK-3 |
| Ester | Oxidation of -CH₂OH to -COOH, followed by Fischer esterification. | Various GPCRs |
| Ureas/Carbamates | Conversion of -CH₂OH to an amine, followed by reaction with isocyanates. | Various enzyme inhibitors |
Applications in Advanced Organic Chemistry and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The biphenyl (B1667301) methanol (B129727) moiety is a crucial structural motif in a variety of functional molecules. The specific substitution pattern of (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol and its isomers makes it a valuable precursor for creating complex molecular architectures.
In the field of agrochemicals, a close isomer of the subject compound, (2-methyl-[1,1'-biphenyl]-3-yl)methanol, is a critical precursor in the industrial synthesis of Bifenthrin. nih.govherts.ac.uk Bifenthrin is a potent pyrethroid insecticide and acaricide known for its broad-spectrum activity against a wide range of agricultural pests. nih.govherts.ac.uk
The synthesis of Bifenthrin involves the formal condensation, specifically an esterification reaction, between the alcohol group of (2-methyl-[1,1'-biphenyl]-3-yl)methanol and cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. nih.gov This process is typically conducted via transesterification, where an ester of the cyclopropanecarboxylic acid is reacted with the biphenyl methanol precursor. google.com It is important to note that the specific isomer used for Bifenthrin synthesis is (2-methyl-[1,1'-biphenyl]-3-yl)methanol, not this compound. The placement of the methyl group on the biphenyl ring system is crucial for the final molecule's insecticidal activity.
| Reactant | Chemical Structure | Role in Synthesis |
|---|---|---|
| (2-methyl-[1,1'-biphenyl]-3-yl)methanol | Alcohol Precursor | Provides the biphenylmethyl portion of the final ester. |
| cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (or its ester) | Acid Precursor | Provides the pyrethroid core responsible for insecticidal activity. |
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. While the direct application of this compound in the following therapeutic areas is not extensively documented in the scientific literature, the broader class of biphenyl derivatives is central to their development.
Small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction have emerged as a promising strategy in cancer immunotherapy. nih.govresearchgate.net Several potent inhibitors are based on a biphenyl scaffold, which serves to mimic protein-protein interactions and induce dimerization of PD-L1, thereby preventing its interaction with PD-1. nih.govacs.org While specific research detailing the use of this compound as a direct precursor is not prominent, the development of these inhibitors often involves the synthesis of complex biphenyl cores through methods like the Suzuki coupling. nih.gov The general structure of these inhibitors highlights the importance of the substituted biphenyl framework in achieving high-affinity binding to PD-L1. researchgate.net
| Inhibitor Class | Key Structural Feature | Mechanism of Action | Reported Potency (IC50) |
|---|---|---|---|
| Nonsymmetric Biphenyl Derivatives | Amide-linked biphenyl structure | Blocks PD-1/PD-L1 interaction and induces PD-L1 dimerization | Single-digit nM range |
| m-Terphenyl Derivatives | Rigidified biphenyl-inspired structure | Disrupts PD-1/PD-L1 complex formation | Subnanomolar range |
Angiotensin-II receptor antagonists, commonly known as "sartans," are a class of antihypertensive drugs that feature a biphenyl scaffold as a key structural element. nih.govgoogle.com This biphenyl moiety, typically combined with a tetrazole or carboxylic acid group, is crucial for binding to the AT1 receptor and blocking the action of angiotensin II. nih.gov The synthesis of these drugs, such as Losartan and Valsartan, involves the construction of a substituted biphenyl core. google.comresearchgate.net Although the scientific literature does not specifically name this compound as a starting material, the synthetic strategies employed for these antagonists rely heavily on the creation of functionalized biphenyl intermediates.
In the field of HIV-1 treatment, diarylpyrimidine (DAPY) analogues are a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Research in this area has explored the incorporation of a biphenyl group to enhance the interaction of these inhibitors with the hydrophobic pocket of the reverse transcriptase enzyme. nih.gov This modification aims to improve the potency and resistance profile of the NNRTI. While the direct use of this compound in the synthesis of DAPYs is not documented, the principle of using biphenyl moieties to improve antiviral activity is an active area of research.
The design of dual inhibitors targeting multiple oncogenic pathways is a modern strategy in cancer therapy. One such approach involves the simultaneous inhibition of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90). nih.govacs.org The development of these dual inhibitors has involved the synthesis of complex molecules designed to interact with both targets. acs.orgbioworld.com A review of the synthetic routes for these compounds shows that they are often built upon complex heterocyclic and aromatic scaffolds, but a direct synthetic lineage from this compound has not been reported in the available literature. The synthesis of these dual inhibitors typically starts from different precursors, such as substituted benzoic acids. nih.govacs.org
Building Block for Pharmaceutical Agents
Hepatitis B/D Virus Treatment
The global burden of chronic hepatitis B (HBV) and hepatitis D (HDV) infections continues to drive the search for novel therapeutic agents. A critical target in the lifecycle of these viruses is the entry of the virus into host hepatocytes, a process mediated by the sodium taurocholate cotransporting polypeptide (NTCP) receptor. nih.gov Consequently, the development of small molecules that can inhibit the interaction between the viral surface proteins and the NTCP receptor is a promising strategy for antiviral therapy. nih.gov
While direct studies on this compound as an HBV/HDV entry inhibitor are not extensively documented in publicly available research, the broader class of biphenyl-containing molecules has been investigated for this purpose. The general structure of biphenyl derivatives allows for diverse modifications to optimize binding affinity and efficacy against the NTCP receptor. Structure-activity relationship (SAR) studies on various small molecule inhibitors have highlighted the importance of specific hydrophobic and hydrogen-bonding interactions for effective NTCP inhibition. researchgate.net The this compound scaffold possesses key structural features, including two aromatic rings for potential π-π stacking interactions and a hydroxyl group that can be modified or participate in hydrogen bonding, making its derivatives plausible candidates for future investigation as HBV/HDV entry inhibitors.
Scaffold Design in Drug Discovery
The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govresearchgate.netnih.gov The biphenyl moiety is widely recognized as one such privileged scaffold due to its conformational flexibility and its presence in numerous approved drugs. researchgate.net
Ligand-based Drug Design Approaches
Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target to develop new, more potent, and selective compounds. nih.govgoogle.com This approach often involves the generation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net The this compound structure can serve as a foundational scaffold in such design strategies. The methyl and methanol substituents on the biphenyl core provide vectors for chemical diversification, allowing for the synthesis of a library of analogues. These analogues can then be screened for activity, and the resulting data can be used to build or refine pharmacophore models to guide further optimization. The biphenyl core provides a rigid backbone, while the substituents can be tailored to modulate properties such as solubility, metabolic stability, and target affinity.
Privileged Scaffold Inspiration
The utility of a scaffold is often demonstrated by its recurrence in a variety of bioactive molecules. While this compound itself may not be extensively cited as a privileged scaffold, its constituent biphenyl framework certainly is. researchgate.netmdpi.com For instance, the structurally related terphenyl scaffold, which can be seen as an extension of the biphenyl motif, has been successfully employed to develop potent inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. acs.org This demonstrates the potential of expanding upon the biphenyl core to create novel and effective therapeutic agents. The this compound structure provides a valuable starting point for the design of new molecular entities that can be screened against a wide range of biological targets, leveraging the inherent "privileged" nature of the biphenyl core.
Catalytic Applications
The biphenyl structure is not only prevalent in medicinal chemistry but also serves as a critical component in the design of ligands for metal-catalyzed reactions and as a platform for chiral auxiliaries in asymmetric synthesis.
Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a specific stereoisomer. While many classes of chiral molecules have been successfully employed as auxiliaries, there is limited direct evidence in the scientific literature for the use of this compound in this capacity. The potential for its use would depend on the ability to resolve it into its individual enantiomers and the steric and electronic influence of the chiral biphenyl backbone on the stereochemical outcome of a reaction. The field of asymmetric synthesis has seen the successful application of other chiral biphenyls, such as BINOL, which highlights the potential of this structural class in stereoselective transformations. google.com
Ligand Design for Metal-Catalyzed Reactions
Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, where they are used to modulate the steric and electronic properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. researchgate.netuwindsor.ca The synthesis of phosphine ligands often involves the reaction of a chlorophosphine with an organometallic reagent, such as an organolithium or Grignard reagent. nih.gov
The this compound molecule serves as a potential precursor for the synthesis of novel phosphine ligands. The hydroxyl group of the methanol substituent can be converted into a leaving group, such as a tosylate or a halide, which can then be displaced by a phosphide (B1233454) anion to introduce a phosphine moiety. Alternatively, the aromatic rings can be functionalized to introduce phosphine groups. The resulting biphenyl-based phosphine ligands could find applications in a variety of metal-catalyzed cross-coupling reactions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the biphenyl rings or the phosphorus atom, potentially leading to catalysts with improved performance for specific transformations.
Below is a table summarizing the potential applications discussed:
| Application Area | Specific Focus | Relevance of this compound |
| Medicinal Chemistry | Hepatitis B/D Virus Treatment | The biphenyl scaffold is explored for NTCP inhibition; this compound is a potential starting point for derivative synthesis. |
| Scaffold Design in Drug Discovery | The biphenyl core is a privileged scaffold; this compound can be used in ligand-based design and inspire new drug candidates. | |
| Catalysis | Chiral Auxiliary in Asymmetric Synthesis | The general class of chiral biphenyls is used, but specific application of this compound is not documented. |
| Ligand Design for Metal-Catalyzed Reactions | The methanol group allows for conversion to phosphine ligands, which are crucial for various catalytic reactions. |
Influence of Biphenyl Moieties on Catalytic Activity
The biphenyl framework, a core structural feature of this compound, is of paramount importance in the design of ligands and catalysts for organic synthesis. The unique steric and electronic properties conferred by the two interconnected phenyl rings significantly influence the activity, selectivity, and stability of catalytic systems. Biphenyl moieties are integral to a wide range of catalysts, from homogeneous metal complexes to heterogeneous systems.
One of the most significant roles of the biphenyl moiety is in asymmetric catalysis, where control over the three-dimensional arrangement of molecules is crucial. Rotation about the single bond connecting the two aryl rings in ortho-substituted biphenyls is sterically hindered. This restricted rotation can lead to a stable, chiral conformation known as atropisomerism. wikipedia.org This property has been exploited in the development of highly effective chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which, while not a biphenyl itself, is based on the same principle of axial chirality. These types of ligands are instrumental in asymmetric synthesis, creating a chiral environment around a metal center that directs the stereochemical outcome of a reaction. nih.gov
The electronic nature of the biphenyl scaffold also plays a critical role. The two phenyl rings can engage in π-stacking interactions and act as electron donors or acceptors, depending on the substituents. This can modulate the electron density at the metal center of a catalyst, thereby tuning its reactivity. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction—a common method for synthesizing biphenyl derivatives themselves—the nature of the phosphine ligands, which often contain aryl or biaryl groups, is critical for the efficiency of the catalytic cycle. rsc.orgresearchgate.net The stages of oxidative addition, transmetalation, and reductive elimination are all sensitive to the electronic and steric environment created by the ligands. rsc.org
Research into heterogeneous catalysis has also highlighted the influence of biphenyl groups. For example, in studies involving palladium nanoparticles supported on Metal-Organic Frameworks (MOFs), the organic linker of the MOF can directly impact catalytic performance. A study comparing MOFs with phenyl, naphthalene, and biphenyl moieties as supports for palladium nanoparticles in hydrogenation reactions found that the nature of the aromatic group influenced the catalytic activity. rhhz.net This suggests a direct interaction between the biphenyl unit and the active metal center, affecting substrate binding and reaction rates.
The table below summarizes the influence of key features of biphenyl moieties on catalytic processes.
| Feature | Description | Impact on Catalysis | Example Reaction Types |
| Axial Chirality | Arises from sterically hindered rotation around the aryl-aryl bond in ortho-substituted biphenyls, leading to stable, non-superimposable mirror-image conformations (atropisomers). | Enables enantioselective catalysis by creating a well-defined chiral pocket around the metal center, controlling the stereochemical outcome. | Asymmetric Hydrogenation, Asymmetric Alkylation nih.gov |
| Steric Hindrance | The bulkiness of the two phenyl rings and their substituents can control access of substrates to the catalytic center. | Enhances selectivity (e.g., regioselectivity) by favoring the approach of substrates from a specific direction. It can also improve catalyst stability by preventing catalyst aggregation. | Suzuki-Miyaura Cross-Coupling, Heck Reaction rsc.org |
| Electronic Effects | The π-system of the biphenyl moiety can be modified with electron-donating or electron-withdrawing groups, altering the electron density of the ligand and the coordinated metal. | Modulates the reactivity of the metal center. Electron-donating groups can enhance oxidative addition, while electron-withdrawing groups can facilitate reductive elimination. | C-H Bond Activation, Carbonylation Reactions acs.org |
| Rigid Backbone | The biphenyl unit provides a structurally well-defined and relatively rigid scaffold for positioning coordinating functional groups. | Maintains a specific geometry and "bite angle" for bidentate ligands, which is crucial for both catalytic activity and selectivity. | Hydroformylation, Cyanosilylation rsc.org |
Metal-Organic Frameworks (MOFs) in Catalysis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). rsc.org The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, surface areas, and chemical functionalities, making them highly promising platforms for catalysis. Biphenyl derivatives, including structures related to this compound, are frequently employed as the organic linkers in the synthesis of catalytically active MOFs.
The biphenyl unit's rigidity and linear geometry make it an excellent candidate for constructing robust, high-surface-area frameworks. By modifying the biphenyl linker with functional groups—such as the methanol group in this compound or carboxylic acids needed for coordination—it is possible to introduce specific catalytic sites directly into the MOF structure. These sites can be acidic, basic, or redox-active, enabling the MOF to act as a heterogeneous catalyst.
The role of the biphenyl linker extends beyond simply forming the framework. The electronic properties of the linker can influence the Lewis acidity of the metal nodes. For instance, incorporating electron-withdrawing groups onto the biphenyl linker can enhance the acidity of the metal sites, thereby boosting their catalytic activity for reactions like the cyclization of citronellal. rsc.org
The table below details the roles of biphenyl-based linkers in the catalytic applications of MOFs.
| Role of Biphenyl Linker | Description | Consequence for MOF Catalyst |
| Structural Backbone | The rigid, well-defined geometry of the biphenyl unit allows for the construction of porous, crystalline frameworks with high thermal and chemical stability. | Creates a robust heterogeneous catalyst with a large surface area and accessible active sites. |
| Functionalization Platform | The biphenyl core can be chemically modified with various functional groups (e.g., -OH, -NH2, -SO3H) before or after MOF assembly. | Allows for the introduction of specific catalytic functionalities (acidic, basic, chiral) directly into the framework. |
| Modulator of Metal Nodes | The electronic properties of the biphenyl linker, influenced by its substituents, can alter the electron density and Lewis acidity of the coordinated metal nodes. | Tunes the catalytic activity and selectivity of the framework's intrinsic metal sites for various organic transformations. rsc.org |
| Support for Nanoparticles | The porous network created by biphenyl linkers can encapsulate and stabilize metal nanoparticles, preventing their agglomeration. | Enhances the activity, selectivity, and recyclability of nanoparticle catalysts in reactions like hydrogenation and C-C coupling. rhhz.net |
Computational and Mechanistic Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. escholarship.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to calculating molecular properties. escholarship.org Functionals like B3LYP and M06-L are commonly employed in these studies, often paired with basis sets such as 6-31G(d,p), to achieve a balance between accuracy and computational cost. journalofbabylon.comnih.gov
A key application of DFT is the analysis of a molecule's electronic structure, which governs its stability, reactivity, and intermolecular interactions. This analysis typically involves examining molecular orbitals and the distribution of electron density.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For substituted biphenyls, the positions and types of substituent groups can significantly influence these frontier orbital energies. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, thereby predicting how the molecule will interact with other reagents. nih.gov
A theoretical study on various methyl- and hydroxyl-substituted biphenyls using the B3LYP/6-31G(d,p) level of theory calculated several key electronic properties. The results demonstrate how the position of the substituent (iso-, meta-, para-) affects the molecule's total energy, energy gap, and dipole moment. journalofbabylon.comresearchgate.net While data for (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol is not available, the table below presents representative data for meta-methylbiphenyl to illustrate the typical output of such a DFT analysis.
| Molecule | Property | Calculated Value |
|---|---|---|
| meta-Methylbiphenyl | Total Energy (a.u.) | -425.681 |
| HOMO-LUMO Energy Gap (eV) | 4.712 | |
| Dipole Moment (Debye) | 2.175 | |
| Symmetry | C1 |
DFT calculations are widely used to predict various spectroscopic properties, providing a powerful tool for interpreting experimental data. By calculating the harmonic vibrational frequencies, it is possible to generate theoretical Infrared (IR) and Raman spectra. journalofbabylon.com These predicted spectra can be compared with experimental results to confirm the structure of a synthesized compound. For example, a comparative study of methylbiphenyl and hydroxide (B78521) biphenyl (B1667301) showed distinct differences in their calculated IR spectra, which were attributed to their different geometries. journalofbabylon.comresearchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, allowing for the simulation of UV-Visible absorption spectra. scirp.orgrsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org This information is crucial for understanding the photophysical properties of a compound.
Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions and developing new synthetic methodologies. DFT is an indispensable tool for elucidating reaction mechanisms by mapping the entire energetic landscape of a transformation. This is particularly relevant for the synthesis of this compound, which is typically formed via a C-C bond-forming reaction like the Suzuki-Miyaura cross-coupling. diva-portal.orgnih.gov
The Suzuki-Miyaura reaction generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govharvard.edu DFT studies can model each of these elementary steps to determine the structures of intermediates and transition states, as well as their relative energies. acs.org
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for the reaction to proceed. nih.gov Locating and characterizing the geometry of a transition state is a primary goal of mechanistic DFT studies. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or bond formation). nih.gov For instance, in the reductive elimination step of a Suzuki coupling, the TS involves the formation of the new C-C bond between the two aryl groups. nih.gov Analysis of multiple potential transition states can reveal the lowest energy pathway and thus the most likely mechanism. nih.gov
By connecting the reactants, intermediates, transition states, and products, a complete map of the reaction coordinate can be constructed. This map, often visualized as a reaction energy profile, shows the energetic changes that occur as the reaction progresses. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the intended reactant and product on the potential energy surface. rsc.org This detailed mapping provides a step-by-step visualization of the bond-forming and bond-breaking processes. For example, in the transmetalation step of the Suzuki reaction, the reaction coordinate involves the transfer of the aryl group from the boron atom to the palladium center. nih.gov
DFT studies on the Suzuki-Miyaura cross-coupling have provided detailed energetic profiles. For example, a study on the coupling of bromobenzene (B47551) and phenylboronic acid found the transmetalation step to be rate-determining. nih.gov The table below shows a representative energetic profile for a model Suzuki-Miyaura reaction, illustrating the relative energies of the key steps.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0) + Aryl Halide + Organoboron | 0.0 |
| Oxidative Addition | Transition State (TSOA) | +16.0 |
| Intermediate (Pd(II) Complex) | -23.8 | |
| Transmetalation | Transition State (TSTM) | +13.0 |
| Intermediate (Diaryl-Pd(II)) | -14.1 | |
| Reductive Elimination | Transition State (TSRE) | -6.5 |
| Products (Biphenyl + Pd(0)) | -36.7 |
Note: The values presented are illustrative and derived from a model system acs.orgnih.gov; actual energies would vary for the specific synthesis of this compound.
Reaction Mechanism Elucidation
Mechanistic Studies of Specific Reactions Involving this compound
The reaction mechanisms involving this compound, a substituted biphenyl methanol (B129727), are governed by fundamental principles of organic chemistry, including the formation and stability of carbocation intermediates, the potential for molecular rearrangements, and the influence of substituents on reactivity. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from well-established mechanisms for analogous structures.
Hydride Shifts and Carbocation Formation
Reactions of this compound under acidic conditions are expected to proceed through the formation of a benzylic carbocation. The hydroxyl group, upon protonation, becomes a good leaving group (water), leading to the formation of the (3'-methyl-[1,1'-biphenyl]-3-yl)methyl cation.
Carbocation Stability: The initial carbocation formed is a secondary benzylic carbocation. Benzylic carbocations are stabilized by resonance, where the positive charge is delocalized into the adjacent phenyl ring. blogspot.com The stability of carbocations generally follows the order: tertiary > secondary > primary. libretexts.org The presence of the biphenyl moiety provides additional resonance stabilization.
Potential for Hydride Shifts: Hydride shifts are intramolecular rearrangements where a hydrogen atom, along with its bonding electrons, migrates to an adjacent carbocation center. byjus.com This typically occurs if the rearrangement leads to a more stable carbocation. masterorganicchemistry.com In the case of the (3'-methyl-[1,1'-biphenyl]-3-yl)methyl cation, a 1,2-hydride shift from the benzylic carbon to an adjacent carbon on the phenyl ring is unlikely as it would disrupt the aromaticity and lead to a less stable vinyl cation.
However, in reactions involving ortho-alkyl-substituted biphenyl systems, more complex hydride shifts, such as 1,4-hydride transfers, have been observed, leading to rearranged products. rsc.org While this compound has a methyl group on the second phenyl ring, its position does not facilitate a direct intramolecular hydride shift to the benzylic carbocation center. Therefore, significant rearrangement of the carbocation intermediate via hydride shifts is not anticipated under typical reaction conditions. The primary reactive intermediate is expected to be the initially formed secondary benzylic carbocation, stabilized by the biphenyl system.
Table 1: Factors Influencing Carbocation Stability in Substituted Biphenyl Methanols
| Factor | Influence on (3'-Methyl-[1,1'-biphenyl]-3-yl)methyl cation | General Principle |
|---|---|---|
| Hybridization | The carbocation center is sp² hybridized with a trigonal planar geometry. libretexts.org | sp² hybridization allows for the vacant p-orbital perpendicular to the plane of the substituents. |
| Inductive Effects | The alkyl groups (methyl) have a weak electron-donating inductive effect, slightly stabilizing the carbocation. libretexts.org | Alkyl groups donate electron density through the sigma bond network, reducing the positive charge on the carbocation. |
| Resonance | The positive charge is delocalized across the adjacent phenyl ring and the biphenyl system. | Resonance delocalization spreads the positive charge over multiple atoms, significantly increasing stability. masterorganicchemistry.com |
| Hyperconjugation | The C-H bonds of the methyl group on the second phenyl ring can engage in hyperconjugation with the aromatic system, indirectly influencing stability. libretexts.org | Overlap of sigma-bonding orbitals with the vacant p-orbital of the carbocation provides additional stabilization. |
Catalytic Cycle Analysis in Synthesis and Application
The synthesis of this compound can be achieved through various catalytic methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent example for constructing the biphenyl core. rsc.orggre.ac.uk
Suzuki-Miyaura Coupling Catalytic Cycle: This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, this could involve the reaction of (3-bromophenyl)methanol with 3-methylphenylboronic acid or vice versa. The catalytic cycle generally proceeds through three key steps: mdpi.com
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., (3-bromophenyl)methanol) to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation: The organoboron reagent (e.g., 3-methylphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org
Table 2: Key Steps in the Suzuki-Miyaura Synthesis of a Biphenyl Methanol Derivative
| Step | Reactants | Catalyst State | Intermediate/Product |
|---|---|---|---|
| Oxidative Addition | Aryl Halide, Pd(0) | Pd(0) → Pd(II) | Aryl-Pd(II)-Halide |
| Transmetalation | Aryl-Pd(II)-Halide, Organoboron reagent, Base | Pd(II) | Diaryl-Pd(II) Complex |
| Reductive Elimination | Diaryl-Pd(II) Complex | Pd(II) → Pd(0) | Biphenyl Product, Pd(0) |
Other catalytic reactions where this compound or similar structures might be involved include Friedel-Crafts alkylations, where the alcohol, activated by a Lewis acid, can act as an alkylating agent for other aromatic compounds. wikipedia.orgnih.gov The mechanism involves the formation of the benzylic carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction. nih.gov
Role of Substituent Effects on Reactivity
The substituents on the biphenyl rings play a crucial role in modulating the reactivity of this compound. These effects can be electronic (inductive and resonance) or steric.
Electronic Effects: The methyl group at the 3'-position is an electron-donating group (EDG) through induction and weak hyperconjugation. This increases the electron density on the second phenyl ring. In reactions involving electrophilic attack on the aromatic rings, the methyl group will direct incoming electrophiles to the ortho and para positions relative to itself.
The hydroxymethyl group (-CH₂OH) on the other ring has a more complex influence. The oxygen atom is electron-withdrawing by induction, but its lone pairs can be involved in resonance donation under certain conditions. In reactions involving the benzylic alcohol itself, such as acid-catalyzed nucleophilic substitutions, the electronic nature of substituents on the rings significantly impacts the stability of the carbocation intermediate. Electron-donating groups stabilize the carbocation and accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.netorientjchem.orgresearchgate.net Studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown that the reaction rates correlate well with Hammett substituent constants, confirming the strong influence of electronic effects on the stability of the benzylic carbocation and the transition state leading to it. nih.govnih.gov
Steric Effects: The presence of the methyl group can exert steric hindrance, potentially influencing the rate and regioselectivity of reactions. For instance, in reactions where a bulky reagent approaches the molecule, the methyl group might hinder attack at the adjacent positions. Computational studies on biphenyl systems have highlighted the importance of steric effects on the torsional barrier between the two phenyl rings, which can in turn affect reactivity. comporgchem.com
Table 3: Summary of Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|
| Methyl (-CH₃) | 3' | Electron-donating (inductive, hyperconjugation) | - Stabilizes adjacent carbocations.
Advanced Characterization and Analytical Methodologies for Derivatives
Spectroscopic Techniques Applied to Derivatives
Spectroscopy is a fundamental tool for the characterization of biphenyl (B1667301) derivatives. Different spectroscopic methods provide complementary information, allowing for a comprehensive analysis of the molecular framework.
NMR spectroscopy is paramount for determining the precise arrangement of atoms in a molecule. For derivatives like (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol, ¹H and ¹³C NMR spectra offer definitive proof of structure.
In the ¹H NMR spectrum of a related derivative, 3-methylbiphenyl (B165614) (3-phenyltoluene), the signals for the aromatic protons appear in the range of δ 7.1 to 7.6 ppm. chemicalbook.com The methyl group protons typically resonate as a singlet around δ 2.37 ppm. chemicalbook.com For this compound, one would also expect to see a characteristic singlet for the benzylic methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group, typically in the range of δ 4.5-4.7 ppm, and a broad singlet for the hydroxyl proton (-OH).
The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons in these biphenyl structures typically appear in the δ 120-145 ppm region. The methyl carbon gives a signal around δ 21 ppm, while the benzylic carbon (CH₂OH) would be expected in the δ 60-65 ppm range.
Table 1: Representative ¹H NMR Spectral Data for a 3-Methylbiphenyl Moiety
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.12 - 7.55 | Multiplet |
| Methyl Protons (CH₃) | 2.37 | Singlet |
Data is for the related compound 3-Phenyltoluene (3-methylbiphenyl) in CDCl₃. chemicalbook.com
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum would exhibit several characteristic absorption bands.
The most prominent feature would be a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. docbrown.info C-O bond stretching vibrations are expected to appear as strong absorptions between 1000 and 1260 cm⁻¹. docbrown.info
Other significant peaks include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aliphatic C-H stretching of the methyl group (~2900 cm⁻¹), and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |
| > 3000 | C-H Stretch | Aromatic |
| ~ 2900 | C-H Stretch | Methyl (-CH₃) |
| 1600 - 1400 | C=C Stretch | Aromatic Ring |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. For instance, the exact mass of this compound (C₁₄H₁₄O) is 198.1045 Da. nih.govnih.gov
In electron ionization (EI) mass spectrometry of the related compound 3-methylbiphenyl, the molecular ion peak (M⁺) is observed at m/z 168. nist.gov The fragmentation pattern often shows significant peaks corresponding to the loss of methyl groups or other fragments, providing structural clues. For this compound, the molecular ion peak would be at m/z 198. Key fragments could arise from the loss of H₂O (m/z 180) or the CH₂OH group.
Table 3: Mass Spectrometry Data for Biphenyl Derivatives
| Compound | Technique | Molecular Formula | [M]⁺ or Exact Mass | Key Fragments (m/z) |
|---|---|---|---|---|
| (2-Methyl-[1,1'-biphenyl]-3-yl)methanol | MS | C₁₄H₁₄O | 198 | 180, 165, 136 |
| 3-Methylbiphenyl | EI-MS | C₁₃H₁₂ | 168 | 167, 165, 152 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like biphenyls. The UV spectrum of 3-methylbiphenyl, a core structure, shows absorption maxima that are characteristic of the π → π* transitions within the aromatic rings. nist.gov The presence of the methyl and hydroxymethyl substituents on the biphenyl framework can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted biphenyl.
Chromatographic Separation Techniques
Chromatography is essential for the isolation and purification of the target compound from reaction mixtures and for assessing its purity.
Column chromatography using silica (B1680970) gel is a standard and effective method for purifying derivatives of this compound. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity.
For a compound like this compound, which has moderate polarity due to the hydroxyl group, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed. By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted from the column in order of increasing polarity. The separation can be monitored by techniques such as Thin Layer Chromatography (TLC). The unique selectivity of stationary phases with phenyl rings, like those used in some HPLC columns, is due to potential π-π interactions with aromatic analytes. restek.com
Gas Chromatography (GC) for Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For derivatives of this compound, particularly those that are less volatile or contain polar functional groups like the hydroxyl group, derivatization is a common prerequisite to enhance volatility and improve chromatographic performance.
Derivatization: The hydroxyl group of the methanol (B129727) moiety can be converted to a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. This is typically achieved by reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the potential for peak tailing caused by the interaction of the polar hydroxyl group with the stationary phase of the GC column.
Instrumentation and Conditions: A typical GC analysis would employ a high-resolution capillary column, such as a 5% phenyl-methylpolysiloxane stationary phase, which is well-suited for separating aromatic compounds. A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons.
Research Findings: The separation of methylated biphenyl derivatives is influenced by the substitution pattern on the biphenyl core. The retention time is generally correlated with the boiling point and the polarity of the compound. For instance, in the analysis of polychlorinated biphenyls (PCBs), which are structurally related to methyl-biphenyls, the retention times are well-documented and depend on the number and position of the chlorine atoms. A similar structure-retention relationship is expected for methyl-substituted biphenyl methanol derivatives. The use of a temperature-programmed oven allows for the efficient elution of a range of derivatives with varying volatilities within a single analytical run.
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. For derivatives of this compound, reversed-phase HPLC is the most common mode of analysis.
Stationary Phases: The choice of stationary phase is critical for achieving optimal separation. While C18 columns are widely used, stationary phases with aromatic character, such as phenyl-hexyl or biphenyl phases, often provide enhanced selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase. chromatographyonline.comqub.ac.uk These interactions can be particularly advantageous for separating positional isomers of substituted biphenyls.
Mobile Phases: The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. wikipedia.org The choice of organic modifier can significantly impact the selectivity of the separation. For instance, methanol can promote different π-π interactions with a phenyl-based stationary phase compared to acetonitrile, leading to changes in the elution order of analytes. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate mixtures with a wide range of polarities.
Research Findings: Studies comparing C18, phenyl-hexyl, and biphenyl stationary phases have demonstrated the superior ability of the aromatic-functionalized phases to separate complex mixtures of polyphenyls. qub.ac.uk The phenyl-hexyl phase, in particular, has been shown to provide excellent resolution for positional isomers. qub.ac.uk The retention of biphenyl derivatives is influenced by their hydrophobicity and the potential for π-π interactions with the stationary phase. The methyl and methanol substituents on the biphenyl core will affect the polarity and, consequently, the retention time of the derivatives.
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl or Biphenyl bonded silica (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Absorbance at 254 nm |
X-ray Diffraction Studies
X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. For derivatives of this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Crystal Structure Analysis: The analysis of a suitable single crystal of a derivative can reveal important structural features, such as the dihedral angle between the two phenyl rings of the biphenyl core. This angle is influenced by the steric hindrance of the substituents. The methyl group and the methanol group will affect the crystal packing and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the methanol moiety.
Research Findings: A search of the crystallographic literature reveals data for structurally related compounds. For instance, the crystal structure of (Z)-3′-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid─methanol (1/1) provides insights into the structural characteristics of a substituted methylbiphenyl system. researchgate.net The data from this study, presented in the table below, showcases the type of detailed structural information that can be obtained from X-ray diffraction. The triclinic crystal system and the specific unit cell dimensions are characteristic of the unique packing of this molecule in the solid state. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₆H₂₆N₄O₅ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.245(2) |
| b (Å) | 12.522(3) |
| c (Å) | 13.789(3) |
| α (°) | 75.420(1) |
| β (°) | 79.628(1) |
| γ (°) | 83.226(1) |
| Volume (ų) | 1187.5(5) |
| Z | 2 |
| Temperature (K) | 298 |
Future Research Directions and Emerging Applications
Exploration in Sustainable Chemistry and Green Synthesis
The principles of green chemistry, which advocate for the reduction of waste and use of environmentally benign solvents, are central to modern chemical synthesis. researchgate.net Future research will likely focus on developing sustainable synthetic routes to (3'-Methyl-[1,1'-biphenyl]-3-yl)methanol and its derivatives. This involves exploring the use of greener solvents like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) and employing biocatalysts to enhance the environmental friendliness of the processes. arkat-usa.org
One potential avenue is the adaptation of classic cross-coupling reactions, such as the Suzuki coupling, which is already used for synthesizing similar biphenyl (B1667301) compounds, by replacing traditional solvents and catalysts with more sustainable alternatives. chemicalbook.comgoogle.com Research could focus on water-based reaction media, which are not only environmentally safe but also cost-effective. arkat-usa.org The development of one-pot synthesis methods, where multiple reaction steps are performed in the same vessel, would further align with green chemistry goals by minimizing solvent use and waste generation. nih.gov
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| Aqueous Suzuki Coupling | Performing the Suzuki coupling reaction between a boronic acid and a halide in water, potentially with a water-soluble palladium catalyst. | Reduces reliance on volatile organic compounds (VOCs); simplifies product separation. |
| Biocatalytic Reduction | Using enzymes (e.g., alcohol dehydrogenases) to reduce a corresponding biphenyl aldehyde or ketone precursor to the target alcohol. | High selectivity; mild reaction conditions (ambient temperature and pressure); biodegradable catalyst. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction in a green solvent. | Drastically reduced reaction times; improved energy efficiency; often leads to higher yields. arkat-usa.org |
| One-Pot Synthesis | Designing a sequential reaction pathway where reactants are converted to the final product in a single reactor without isolating intermediates. | Minimizes solvent usage, energy consumption, and chemical waste. nih.gov |
Advanced Drug Development and Targeted Therapies
Biphenyl scaffolds are prevalent in many biologically active molecules and approved pharmaceuticals. This makes this compound and its derivatives attractive candidates for drug discovery programs. Future research will likely explore their potential as core structures for developing novel therapeutic agents. The focus of modern drug development is on targeted therapies that can precisely act on cancer cells or other pathological sites, thereby enhancing efficacy and reducing side effects on healthy tissues. nih.govrsc.org
The compound could serve as a building block for creating libraries of molecules to be screened against various biological targets, such as protein kinases, G-protein coupled receptors, or specific enzymes implicated in diseases like cancer. For instance, derivatives could be designed as inhibitors for pathways like HGF/MET, which are known to be involved in tumor growth and metastasis. mdpi.com Furthermore, the development of myeloid-targeted pro-drugs represents another innovative frontier where this compound could be functionalized and incorporated into lipid nanoparticles for targeted delivery. metherapeutics.com
Table 2: Potential Therapeutic Targets for Derivatives of this compound
| Therapeutic Area | Potential Target | Rationale for Exploration |
|---|---|---|
| Oncology | Tyrosine Kinase Inhibitors (e.g., EGFR, MET) | The biphenyl structure can be modified to fit into the ATP-binding pocket of kinases, inhibiting their function and halting cancer cell proliferation. mdpi.com |
| Immunology | Immune Checkpoint Modulators (e.g., LAG-3) | Small molecule modulators targeting immune checkpoints are a growing area of interest to complement antibody-based therapies. researchgate.net |
| Neurology | CNS Receptor Ligands | The lipophilic nature of the biphenyl core allows for potential blood-brain barrier penetration, making it suitable for targeting central nervous system disorders. |
| Infectious Diseases | Viral or Bacterial Enzyme Inhibitors | The scaffold can be functionalized to inhibit key enzymes essential for pathogen replication. |
Novel Catalytic Systems and Processes
The application of this compound extends beyond being a synthetic target to potentially being a ligand or precursor in the development of new catalysts. The hydroxyl group can be used as an anchoring point to bind to metal centers, while the biphenyl structure can be modified to create chiral environments, making it a candidate for asymmetric catalysis.
Future work could involve synthesizing ligands for transition-metal catalysts used in reactions like hydrogenation, oxidation, or carbon-carbon bond formation. The development of phase-transfer catalysts (PTC) is another promising area. researchgate.net By incorporating this biphenyl methanol (B129727) into a quaternary ammonium (B1175870) or phosphonium (B103445) salt structure, new catalysts could be designed for green chemistry applications, facilitating reactions between immiscible reactants. researchgate.net Research into liquid phase methanol synthesis processes, which often rely on catalyst slurries, could also benefit from new catalytic materials derived from this compound. osti.govfischer-tropsch.org
Computational Chemistry in Predictive Design and Mechanism Validation
Computational chemistry is an indispensable tool in modern chemical research for predicting molecular properties, designing novel compounds, and elucidating reaction mechanisms. Future studies on this compound will undoubtedly leverage computational methods.
Molecular docking studies can be employed to predict the binding affinity and mode of interaction of its derivatives with biological targets, such as enzymes or receptors, thereby guiding the design of more potent drug candidates. nih.gov Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule, helping to predict its behavior in chemical reactions and to design more efficient synthetic pathways. These computational models can also help in understanding and optimizing the performance of novel catalysts derived from the compound, saving significant time and resources compared to purely experimental approaches.
Q & A
Q. What are the recommended synthetic routes for (3'-methyl-[1,1'-biphenyl]-3-yl)methanol, and how do reaction conditions influence yield?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging arylboronic acids and brominated precursors. For example, coupling 3-methylphenylboronic acid with a brominated biphenyl precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water at 80–100°C typically yields intermediates, which are subsequently reduced to the methanol derivative using agents like NaBH₄ or LiAlH₄ . Reaction optimization (e.g., stoichiometry, temperature, and catalyst loading) is critical, as yields for analogous biphenylmethanol derivatives range from 16% to 78% depending on steric and electronic factors .
Q. How should researchers characterize the purity and structure of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and methyl/methanol group positions. For example, biphenyl protons typically appear as multiplets in δ 6.8–7.8 ppm, while the methanol proton resonates near δ 1.5–2.5 ppm (broad) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <5 ppm error .
- HPLC-PDA : For purity assessment, using C18 columns and methanol/water gradients to detect impurities (<0.5% area) .
Q. What safety precautions are necessary when handling this compound?
The compound may exhibit acute toxicity (H302) and respiratory irritation (H335). Researchers should:
- Use fume hoods and P95 respirators during synthesis .
- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.
- Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina aid in studying the biological interactions of this compound?
Molecular docking with AutoDock Vina enables prediction of binding affinities (ΔG) and binding modes to target proteins (e.g., enzymes or receptors). For biphenyl derivatives, grid maps should be centered on the active site, with exhaustiveness set to ≥20 to account for conformational flexibility. Docking scores (in kcal/mol) correlate with experimental IC₅₀ values, but validation via MD simulations is recommended to assess stability .
Q. What strategies resolve contradictions in synthetic yields for structurally similar biphenylmethanol derivatives?
Yield discrepancies (e.g., 16% vs. 68% in Suzuki reactions) often arise from steric hindrance or electronic effects of substituents. Strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Pre-functionalization of boronic acids (e.g., using pinacol esters) to enhance coupling efficiency .
- Post-reduction purification via flash chromatography (silica gel, hexane/EtOAc gradients) to isolate products from byproducts .
Q. How does the methyl group at the 3'-position influence the compound’s physicochemical properties?
The 3'-methyl group increases hydrophobicity (logP ~3.2) compared to unsubstituted analogs (logP ~2.8), as calculated via XlogP3. This enhances membrane permeability but may reduce aqueous solubility. The methyl group also induces conformational rigidity , affecting binding to planar protein pockets (e.g., observed in terphenyl-based PD-1/PD-L1 inhibitors) .
Q. What analytical methods are suitable for detecting degradation products under stressed conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS can identify degradation pathways. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
